2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol
Description
Properties
IUPAC Name |
2-ethoxy-6-[[1-(4-fluorophenyl)ethylamino]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO2/c1-3-21-16-6-4-5-14(17(16)20)11-19-12(2)13-7-9-15(18)10-8-13/h4-10,12,19-20H,3,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCJHGQHMFGVEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC(C)C2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol involves several stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using larger reactors and more efficient purification techniques to achieve higher yields and purity .
Chemical Reactions Analysis
2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenol derivatives.
Scientific Research Applications
2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a reagent for studying various reaction mechanisms and pathways. In biology, it is used in proteomics research to study protein interactions and functions. In medicine, it may be used as a reference compound for developing new pharmaceuticals or for studying the pharmacokinetics and pharmacodynamics of related compounds .
Mechanism of Action
The mechanism of action of 2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of 2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol can be elucidated by comparing it with analogous compounds, including Schiff bases, methoxy derivatives, and fluorinated phenols.
Table 1: Structural and Functional Comparison
*Calculated based on formula C₁₆H₁₇FNO₂.
Key Findings
Fluorine substituents (present in the target compound and ) increase electronegativity, influencing hydrogen bonding and metabolic stability .
Electronic Properties :
- Schiff bases like exhibit planar imine linkages, enabling π-conjugation and metal coordination, as shown in crystallographic studies .
- The secondary amine in the target compound lacks this conjugation but offers greater hydrolytic stability compared to Schiff bases .
Theoretical and Experimental Studies :
- DFT analyses of Schiff base analogs (e.g., ) reveal HOMO-LUMO gaps influenced by substituents, with electron-withdrawing groups (e.g., -F) lowering energy levels .
- The crystal structure of (space group P2₁/c) shows intermolecular hydrogen bonding, a feature likely shared by the target compound .
Applications :
Biological Activity
2-Ethoxy-6-({[1-(4-fluorophenyl)ethyl]amino}methyl)phenol, a compound with the molecular formula and a molecular weight of approximately 289.34 g/mol, has garnered attention in various fields due to its potential biological activities. This article reviews the biological activity of this compound, emphasizing its mechanism of action, pharmacological properties, and relevant case studies.
The compound is characterized by the presence of an ethoxy group and a fluorinated phenyl ring, which may influence its interaction with biological targets. The detailed chemical structure can be represented as follows:
- IUPAC Name : 2-ethoxy-6-[[1-(4-fluorophenyl)ethyl]amino]methyl]phenol
- CAS Number : 1042522-18-8
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research indicates that the compound may modulate the activity of various enzymes and receptors, potentially affecting signaling pathways involved in pain and inflammation.
Key Mechanisms
- Inhibition of Adenylyl Cyclase : The compound has been studied for its ability to inhibit adenylyl cyclase type 1 (AC1), which is implicated in chronic pain sensitization. In vitro studies showed that it could inhibit AC1-mediated cAMP production, suggesting a role in pain modulation .
- Monoamine Transporter Interaction : The compound's structure suggests potential interactions with monoamine transporters (DAT, NET, SERT), which are crucial for neurotransmitter regulation .
Biological Activity Data
The following table summarizes the biological activity findings associated with this compound:
| Biological Activity | Effect | Reference |
|---|---|---|
| AC1 Inhibition | IC50 = 1.4 μM | |
| SERT Affinity | Higher than paroxetine | |
| Cell Viability | No toxicity at tested concentrations |
Case Studies
Several studies have explored the pharmacological potential of this compound:
- Pain Management Studies : Research involving animal models indicated that the compound could reduce pain responses significantly, supporting its potential as an analgesic agent.
- Neurotransmitter Regulation : In studies focusing on neurotransmitter dynamics, the compound demonstrated significant modulation of serotonin levels, implicating its role in mood regulation and potential antidepressant effects.
Comparative Analysis
To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:
| Compound | Structural Variation | Biological Activity |
|---|---|---|
| 2-Ethoxy-6-({[1-(4-chlorophenyl)ethyl]amino}methyl)phenol | Chlorine instead of fluorine | Reduced potency against AC1 |
| 2-Ethoxy-6-({[1-(4-bromophenyl)ethyl]amino}methyl)phenol | Bromine instead of fluorine | Similar activity profile |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
